molecular formula C16H18S4 B14612162 1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene CAS No. 56977-01-6

1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene

Cat. No.: B14612162
CAS No.: 56977-01-6
M. Wt: 338.6 g/mol
InChI Key: DZFZWKFHUIDMLA-UHFFFAOYSA-N
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Description

1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene is an organic compound characterized by the presence of multiple sulfanyl (thioether) groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzene Core: The initial step involves the preparation of the benzene core with the desired substituents.

    Introduction of Sulfanyl Groups: The sulfanyl groups are introduced through nucleophilic substitution reactions, where thiol groups react with halogenated benzene derivatives.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfanyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids such as aluminum chloride for substitution reactions.

Major products formed from these reactions include sulfoxides, sulfones, and substituted benzene derivatives.

Scientific Research Applications

1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene involves its interaction with molecular targets through its sulfanyl groups. These interactions can modulate various biochemical pathways, including:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.

    Signal Transduction: It can influence signal transduction pathways by interacting with receptor proteins on cell surfaces.

Comparison with Similar Compounds

1-Methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene can be compared with other similar compounds, such as:

    1-Methylsulfanyl-2-methylsulfonylbenzene: This compound has a similar structure but contains a sulfonyl group instead of a sulfanyl group, resulting in different chemical properties and reactivity.

    1-Methyl-2-(methylsulfanyl)benzene: This simpler compound lacks the additional sulfanyl groups, making it less versatile in terms of chemical reactions and applications.

Properties

CAS No.

56977-01-6

Molecular Formula

C16H18S4

Molecular Weight

338.6 g/mol

IUPAC Name

1-methylsulfanyl-2-[2-(2-methylsulfanylphenyl)sulfanylethylsulfanyl]benzene

InChI

InChI=1S/C16H18S4/c1-17-13-7-3-5-9-15(13)19-11-12-20-16-10-6-4-8-14(16)18-2/h3-10H,11-12H2,1-2H3

InChI Key

DZFZWKFHUIDMLA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1SCCSC2=CC=CC=C2SC

Origin of Product

United States

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